5-benzoyl-N-(4-hydroxyphenyl)-2-furamide

Description

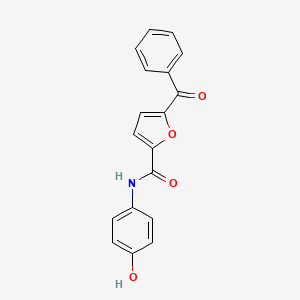

5-Benzoyl-N-(4-hydroxyphenyl)-2-furamide is a synthetic compound featuring a furan ring substituted with a benzoyl group at position 5 and an N-(4-hydroxyphenyl)amide moiety at position 2. Its structure combines aromatic and heterocyclic components, which may influence its physicochemical and biological properties.

Properties

IUPAC Name |

5-benzoyl-N-(4-hydroxyphenyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO4/c20-14-8-6-13(7-9-14)19-18(22)16-11-10-15(23-16)17(21)12-4-2-1-3-5-12/h1-11,20H,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUIBKDKWQPVVPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(O2)C(=O)NC3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Hydroxyphenyl Moieties

- Daidzein (DZN): A naturally occurring isoflavone with a 4-hydroxyphenyl group attached to a chromenone core. Unlike 5-benzoyl-N-(4-hydroxyphenyl)-2-furamide, daidzein lacks the benzoyl and furamide substituents, resulting in reduced steric bulk and differing electronic properties.

- (S)-Equol (EQ) : A dihydrodaidzein metabolite with a saturated chroman ring. The absence of a furan or benzoyl group in (S)-equol may limit its cross-reactivity with enzymes or receptors targeted by this compound .

Cytotoxic β-Carboline Derivatives

highlights compound 11 (hypothesized to be this compound based on structural context), which exhibits moderate cytotoxicity against prostate (PC-3) and ovarian (OVCAR-03) cancer cell lines. Its IC50 values are comparable to β-carboline derivatives but show lineage-specific variability:

| Compound | PC-3 (IC50, μM) | OVCAR-03 (IC50, μM) |

|---|---|---|

| This compound (11) | ~1.37–1.83 | ~1.09–1.65 |

| 1-(4-N,N-Dimethylaminophenyl)-β-carboline [17] | 1.37 | 1.09 |

| N'-(2-Chlorobenzylidene)-β-carboline [19] | 1.83 | 1.65 |

While the target compound’s activity in prostate and ovarian lines matches some β-carbolines, its overall potency is lower in other cancer models. This suggests that the furan-benzoyl scaffold may confer selectivity but reduced broad-spectrum efficacy compared to β-carboline cores .

Heterocyclic Sulfonamide Derivatives

4-Aminobenzenesulfonamides with thiazolyl or thiadiazolyl substituents () share aromatic systems but differ in functional groups. For instance, 4-amino-N-[5-butyl-1,3,4-thiadiazol-2-yl]benzenesulfonamide replaces the furan ring with a thiadiazole, likely enhancing metabolic stability due to sulfur’s electron-withdrawing effects.

Key Research Findings and Implications

- Selective Cytotoxicity : The target compound’s activity in prostate and ovarian cancers (IC50 ~1–2 μM) aligns with β-carboline derivatives but may lack versatility in other lineages.

- Structural Trade-offs : The benzoyl-furamide structure balances lipophilicity and hydrogen-bonding capacity but may sacrifice potency compared to nitrogen-rich heterocycles like β-carbolines.

- Unanswered Questions: Limited data on solubility, pharmacokinetics, and mechanistic targets necessitate further studies to optimize this scaffold.

Q & A

Q. Critical Parameters :

- Temperature Control : Excessive heat during hydrolysis or coupling can degrade sensitive functional groups.

- Catalyst Efficiency : DMAP concentration impacts reaction rate and yield.

- Purification : Column chromatography is essential to isolate the product from unreacted starting materials or byproducts.

Basic: What spectroscopic and analytical techniques are most effective for characterizing the structural integrity of this compound?

Answer:

Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identifies proton environments (e.g., aromatic protons on the benzoyl group at δ 7.5–8.0 ppm and hydroxyl protons at δ 5.0–5.5 ppm) .

- ¹³C NMR : Confirms carbonyl carbons (amide C=O at ~165 ppm) and furan ring carbons .

High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion for C₁₉H₁₅NO₃) .

Infrared Spectroscopy (IR) : Detects key functional groups (amide C=O stretch at ~1680 cm⁻¹, O-H stretch at ~3200 cm⁻¹) .

Methodological Tip : Use HPLC with a C18 column to assess purity (>95% recommended for biological assays) .

Advanced: How can researchers design experiments to evaluate the in vivo anti-hyperlipidemic efficacy of this compound, and what are the key considerations in selecting animal models?

Answer:

Experimental Design :

Animal Model : Use hyperlipidemic Wistar rats induced by a high-fat diet. Include control, disease, and treatment groups (n=6–10 per group) .

Dosing Protocol : Administer this compound orally (10–50 mg/kg/day) for 4 weeks.

Endpoint Measurements :

Q. Key Considerations :

- Bioavailability : Monitor solubility issues (e.g., use surfactants like Tween-80 if needed) .

- Metabolic Stability : Assess hepatic clearance using microsomal assays .

Advanced: What strategies can resolve discrepancies in reported biological activities of this compound derivatives across studies?

Answer:

Root Causes of Contradictions :

- Substituent Position Effects : Meta-substituted derivatives (e.g., 3-benzoylphenyl) may show lower activity than para-substituted analogs due to steric hindrance .

- Solubility Limitations : Hydrophobic substituents (e.g., methyl groups) can reduce aqueous solubility, leading to variable bioavailability .

Q. Resolution Strategies :

Comparative SAR Studies : Synthesize analogs with systematic substituent variations (e.g., halogens, methoxy groups) and test under standardized conditions .

Pharmacokinetic Profiling : Measure plasma concentration-time curves to correlate in vitro potency with in vivo exposure .

Advanced: How does the substitution pattern on the benzoyl and hydroxyphenyl groups influence the compound’s anti-hyperlipidemic activity?

Answer:

Structure-Activity Relationship (SAR) Insights :

Q. Data-Driven Example :

- Derivative 3a (4-benzoyl, 3-hydroxyphenyl) reduced triglycerides by 40% in rats, while 3b (3-benzoyl) showed only 25% reduction, highlighting positional sensitivity .

Advanced: What methodologies are recommended for optimizing the solubility of this compound without compromising bioactivity?

Answer:

Optimization Strategies :

Prodrug Design : Introduce phosphate or glycoside moieties at the hydroxyl group to enhance water solubility .

Co-Crystallization : Use co-formers (e.g., succinic acid) to improve dissolution rates .

Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to bypass solubility limitations .

Validation : Conduct parallel assays comparing free compound and formulated versions for lipid-lowering efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.